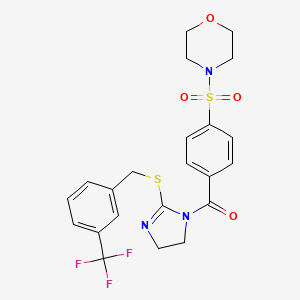
(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" is a complex organic molecule, notable for its multifunctional groups, which make it a valuable candidate in various fields of research and industry. The presence of morpholinosulfonyl, trifluoromethylbenzyl, and dihydroimidazolyl groups in its structure contributes to its chemical versatility and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" generally involves a multi-step process:
Formation of the Intermediate: The initial step often involves the synthesis of an intermediate compound, typically through the reaction of a sulfonyl chloride with morpholine to yield a morpholinosulfonyl-substituted phenyl compound.
Thioether Formation: The intermediate is then subjected to a nucleophilic substitution reaction with a benzyl thioether reagent, incorporating the trifluoromethylbenzyl group into the structure.
Imidazoline Cyclization: The final step involves the cyclization of the intermediate with an appropriate dihydroimidazole precursor under controlled conditions.
Industrial Production Methods
Industrial-scale production of this compound would require optimization of the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions, advanced purification techniques like recrystallization, and possibly chromatographic methods to ensure the removal of any by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, primarily affecting the sulfide and amine groups.
Reduction: Reduction reactions may target the sulfonyl and carbonyl groups.
Substitution: The aromatic rings and the imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or permanganate are commonly used.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride are typical.
Substitution: Electrophiles like halogens or nucleophiles such as amines and thiols under acidic or basic conditions are used.
Major Products
The reactions yield various products, such as sulfoxides, amides, and substituted imidazoles, depending on the specific reagents and conditions employed.
科学研究应用
Chemistry
In chemistry, the compound serves as a reagent in the synthesis of more complex molecules, showcasing its utility in forming stable and functionalized intermediates.
Biology
Biologically, the compound’s functional groups allow it to interact with various biomolecules, making it a useful probe in biochemical assays and studies.
Medicine
In medicine, the compound’s structure suggests potential as a pharmaceutical agent, particularly in fields like oncology and antimicrobial research, due to its capability to interfere with key biological pathways.
Industry
Industrially, it may be utilized in the production of advanced materials or as a specialty chemical in various manufacturing processes.
作用机制
The compound exerts its effects through multiple molecular targets:
Enzyme Inhibition: The sulfonyl group can interact with enzyme active sites, inhibiting their function.
Receptor Binding: The trifluoromethylbenzyl group may enhance binding affinity to certain receptors, altering signal transduction pathways.
DNA/RNA Interaction: The imidazole ring can intercalate with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
(4-(methylsulfonyl)phenyl)(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(piperidinosulfonyl)phenyl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
(4-(morpholinosulfonyl)phenyl)(2-((4-methoxybenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Unique Features
Compared to these similar compounds, "(4-(morpholinosulfonyl)phenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity, making it a more potent compound in various applications. The morpholinosulfonyl group also imparts higher solubility and better pharmacokinetic properties.
And that's a comprehensive guide to our fascinating compound. Curious to dive into any specific area more deeply?
属性
IUPAC Name |
(4-morpholin-4-ylsulfonylphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O4S2/c23-22(24,25)18-3-1-2-16(14-18)15-33-21-26-8-9-28(21)20(29)17-4-6-19(7-5-17)34(30,31)27-10-12-32-13-11-27/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOACTRIFRVGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














